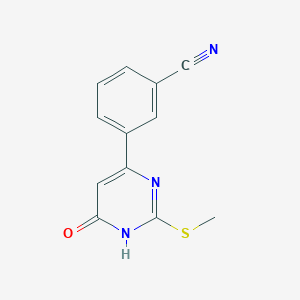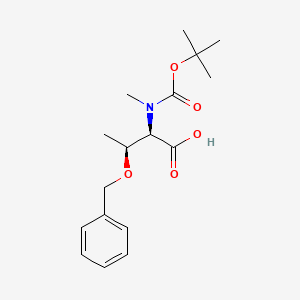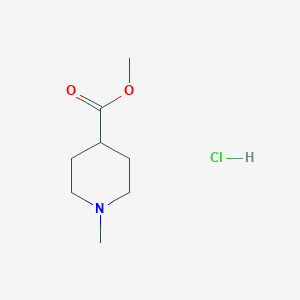
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Piperidine-4-carboxylic acid and methanol.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor for the synthesis of various bioactive compounds. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used as a building block for piperazine-based CCR5 antagonists.
Ethyl 1-methylpiperidine-4-carboxylate: Used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E.
Uniqueness
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is unique due to its specific ester group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |
InChI Key |
SKEXDALYAJMRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(Trifluoroacetyl)-4-piperidinyl]methyl}benzenesulfonylchloride](/img/structure/B8401699.png)
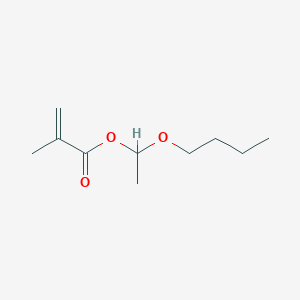
![Ethyl 5-aminomethyl-1-methyl-1h-[1,2,4]-triazole-3-carboxylate](/img/structure/B8401706.png)
![Ethyl 8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate](/img/structure/B8401712.png)
![1,3-dimethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8401714.png)


![1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidinemethanol](/img/structure/B8401726.png)

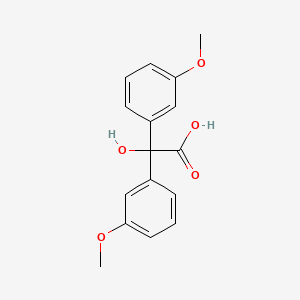
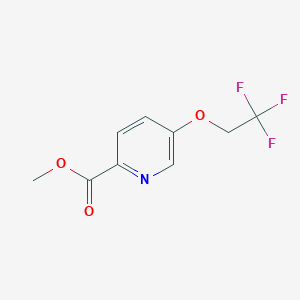
![3-[1,3]Dioxolan-2-yl-benzoic acid hydrazide](/img/structure/B8401778.png)
